Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine
Overview
Description
Mechanism of Action
Target of Action
tBuMePhos is a type of organophosphorus ligand . It primarily targets transition metal atoms in various chemical reactions . The role of these targets is to act as a catalyst in a variety of organic reactions .
Mode of Action
tBuMePhos interacts with its targets by coordinating to the metal center, thereby stabilizing and activating it . This interaction enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . The result is the formation of the corresponding biaryl and 2-aryl azine N-oxides .
Biochemical Pathways
The primary biochemical pathway affected by tBuMePhos is the cross-coupling reaction pathway . This includes reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, and various types of Arylations . The downstream effects of these reactions include the formation of new C-O, C-N, and C-C bonds .
Pharmacokinetics
Its solubility in strong polar organic solvents and its sensitivity to air can impact its availability and stability in a reaction mixture.
Result of Action
The molecular effect of tBuMePhos’s action is the formation of new carbon-carbon and carbon-heteroatom bonds
Action Environment
The action, efficacy, and stability of tBuMePhos can be influenced by various environmental factors. For instance, its reactivity can be enhanced when added as HBF4 salt . Additionally, it is sensitive to air, suggesting that reactions involving tBuMePhos should be carried out under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is synthesized through a multi-step process involving the reaction of 2-bromotoluene with tert-butyl lithium, followed by the addition of chlorodiphenylphosphine. The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is involved in various types of reactions, including:
Oxidation: It can undergo oxidation to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various cross-coupled products depending on the specific reaction conditions .
Scientific Research Applications
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
tBuXPhos: 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl.
tBuBrettPhos: Another phosphine ligand with similar applications.
JohnPhos: A phosphine ligand used in similar catalytic reactions.
Uniqueness
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is unique due to its high steric bulk and electron-donating properties, which enhance its effectiveness in catalytic reactions. Its structure allows for better stabilization of the metal center, leading to higher catalytic efficiency and selectivity .
Properties
IUPAC Name |
ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29P/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)22(20(2,3)4)21(5,6)7/h8-15H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJONYAVMBYXBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370586 | |
Record name | Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255837-19-5 | |
Record name | 2-(Di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=255837-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, bis(1,1-dimethylethyl)(2'-methyl[1,1'-biphenyl]-2-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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